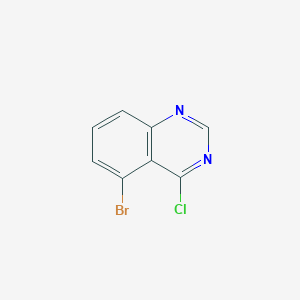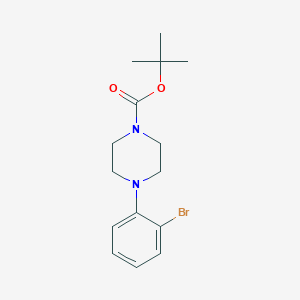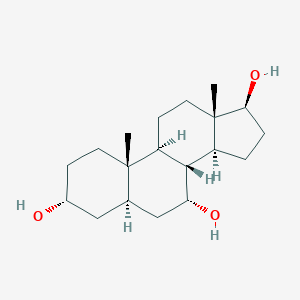
5alpha-Androstane-3alpha,7alpha,17beta-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstane-3alpha,7alpha,17beta-triol is a steroid hormone that is synthesized in the adrenal gland and has been found to have various biochemical and physiological effects. This hormone is a metabolite of dehydroepiandrosterone (DHEA) and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5alpha-Androstane-3alpha,7alpha,17beta-triol is complex and involves various pathways. It has been found to interact with various receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. It also has an inhibitory effect on the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This hormone has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemische Und Physiologische Effekte
5alpha-Androstane-3alpha,7alpha,17beta-triol has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. This hormone has also been found to have an anti-cancer effect and can inhibit the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5alpha-Androstane-3alpha,7alpha,17beta-triol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. It is also readily available and can be synthesized in the lab. However, one limitation is that it may have different effects in different cell types and may not be effective in all cases. It is also important to note that the effects of this hormone may be influenced by other factors, such as age and sex.
Zukünftige Richtungen
There are several future directions for the study of 5alpha-Androstane-3alpha,7alpha,17beta-triol. One area of research is the potential use of this hormone in the treatment of neurodegenerative diseases. Another area of research is the development of novel therapies for cancer using 5alpha-Androstane-3alpha,7alpha,17beta-triol. Additionally, further research is needed to fully understand the mechanism of action of this hormone and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5alpha-Androstane-3alpha,7alpha,17beta-triol involves the conversion of 5alpha-Androstane-3alpha,7alpha,17beta-triol into 7alpha-hydroxy-5alpha-Androstane-3alpha,7alpha,17beta-triol, which is then further converted into 5alpha-Androstane-3alpha,7alpha,17beta-triol by the action of 17beta-hydroxysteroid dehydrogenase type 5 (17beta-HSD5). This process occurs in the adrenal gland and is regulated by various enzymes and cofactors.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstane-3alpha,7alpha,17beta-triol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and anti-cancer properties. Research has shown that this hormone can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to have a protective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19316-58-6 |
|---|---|
Produktname |
5alpha-Androstane-3alpha,7alpha,17beta-triol |
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(3R,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
UFGLFVVFQFFPSV-FCSTYLMUSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



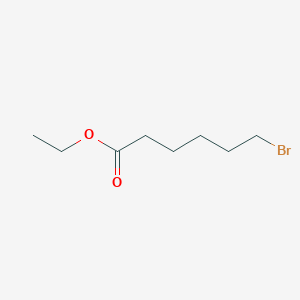
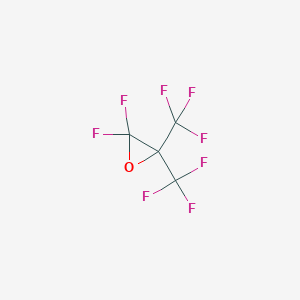
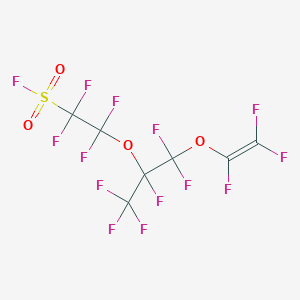
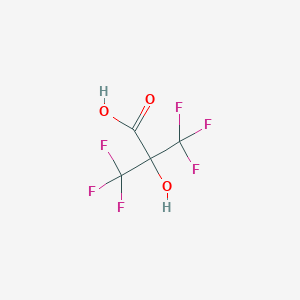
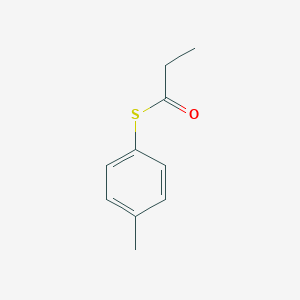
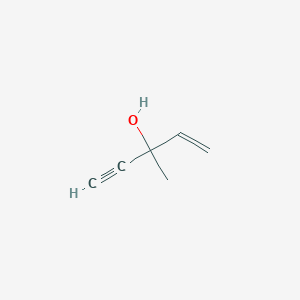

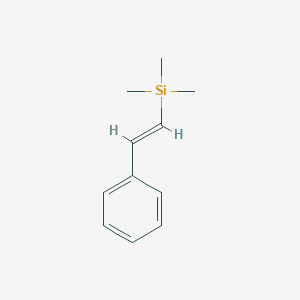
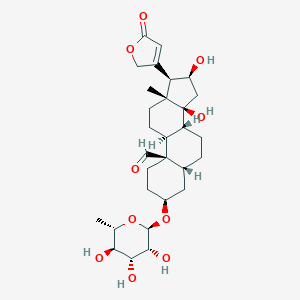

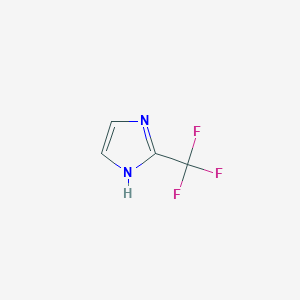
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
